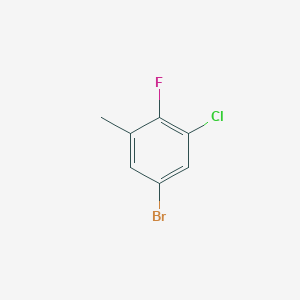
5-Bromo-3-chloro-2-fluorotoluene
Descripción general
Descripción
5-Bromo-3-chloro-2-fluorotoluene is an organic compound . It is used as an intermediate in the synthesis of other chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a toluene (methylbenzene) ring with bromine, chlorine, and fluorine substituents . The exact positions of these substituents on the ring define the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, similar compounds like 2-Bromo-5-fluorotoluene are used to produce other chemicals, such as 2-Bromo-5-fluoro-benzoic acid . The reaction occurs with reagent KMnO4, solvent H2O, and other conditions of heating .Aplicaciones Científicas De Investigación
Protonation Studies
5-Bromo-3-chloro-2-fluorotoluene has been utilized in the study of protonation of halogen-containing benzenes. Research indicates that such compounds form stable benzenium ions in specific conditions, providing insights into their molecular structures and reaction behaviors. This has implications for understanding the fundamental chemical processes in organic chemistry (Brouwer, 2010).
Synthesis Applications
The compound plays a role in the synthesis of various chemical intermediates. For instance, 2-Bromo-6-fluorotoluene, a related compound, is an important medical intermediate, synthesized from 2-Amino-6-nitrotoluene. The synthesis process and the structure of these intermediates offer valuable insights for medical chemistry (Li Jiang-he, 2010).
Catalytic Amination
This compound is also involved in catalytic amination processes. Such studies focus on the chemoselective functionalization of the compound, exploring how different conditions affect the substitution patterns. This research is significant for developing new synthetic methodologies in organic chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Halogenation Studies
Research on pseudotetrahedral polyhaloadamantanes, including compounds similar to this compound, reveals information about chirality probes and their synthesis. Such studies contribute to the understanding of halogenation mechanisms and the stability of halogen-containing compounds (Schreiner et al., 2002).
Molecular Structure Analysis
The compound is also significant in the study of molecular structures and interactions. For example, research into internal rotation and chlorine nuclear quadrupole coupling in related halogenated toluenes provides insights into molecular dynamics and interactions at the atomic level (Nair et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as 5-chloro-2-fluorotoluene have been used in the synthesis of 1,4-dihydropyridine derivatives, which are known to have antihypertensive activities . These derivatives primarily target calcium channels, leading to their dilation and a subsequent decrease in blood pressure .
Mode of Action
It can be inferred from related compounds that it may participate in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The 5-Bromo-3-chloro-2-fluorotoluene could potentially act as the halide in this reaction.
Biochemical Pathways
Based on its potential use in the synthesis of 1,4-dihydropyridine derivatives , it can be speculated that it may indirectly influence the calcium signaling pathway.
Pharmacokinetics
The physicochemical properties such as boiling point and density can influence its pharmacokinetic profile .
Result of Action
Compounds synthesized using similar halides have shown antihypertensive effects, suggesting that it may have potential therapeutic applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which it may participate, is known to be influenced by factors such as temperature, the choice of solvent, and the presence of a base .
Propiedades
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVLYXFDAOPVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271903 | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160574-49-1 | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



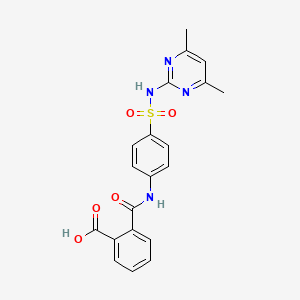
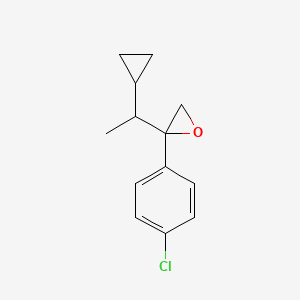

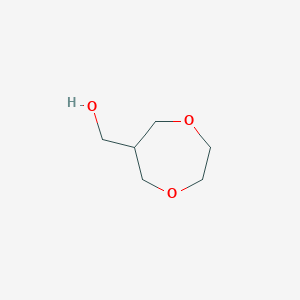
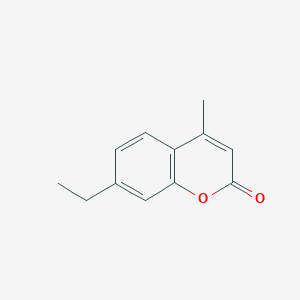
![2-(4-methoxyphenyl)-1-oxo-3-pyridin-3-yl-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B3059622.png)
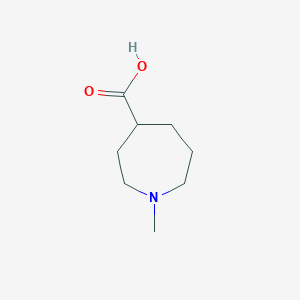
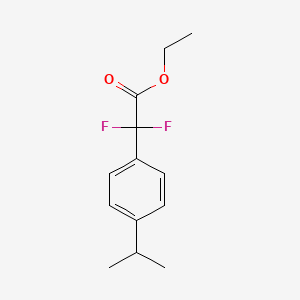

![2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-](/img/structure/B3059629.png)
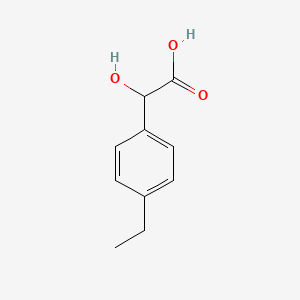
![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3059631.png)
![4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B3059632.png)
![N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B3059636.png)